molecular formula C11H16O5 B14585545 (3,4,5-Trimethoxy-1,2-phenylene)dimethanol CAS No. 61052-39-9

(3,4,5-Trimethoxy-1,2-phenylene)dimethanol

Cat. No.: B14585545
CAS No.: 61052-39-9
M. Wt: 228.24 g/mol
InChI Key: RVXRHTANUORMLI-UHFFFAOYSA-N
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Description

(3,4,5-Trimethoxy-1,2-phenylene)dimethanol is a chemical compound characterized by the presence of three methoxy groups attached to a benzene ring, along with two hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with formaldehyde in the presence of a base to yield the desired dimethanol compound .

Industrial Production Methods

Industrial production methods for (3,4,5-Trimethoxy-1,2-phenylene)dimethanol are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,4,5-Trimethoxy-1,2-phenylene)dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3,4,5-Trimethoxy-1,2-phenylene)dimethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4,5-Trimethoxy-1,2-phenylene)dimethanol involves its interaction with various molecular targets. The methoxy groups can enhance the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4,5-Trimethoxy-1,2-phenylene)dimethanol is unique due to the specific arrangement of its methoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a valuable tool in various research applications.

Properties

IUPAC Name

[2-(hydroxymethyl)-3,4,5-trimethoxyphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c1-14-9-4-7(5-12)8(6-13)10(15-2)11(9)16-3/h4,12-13H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXRHTANUORMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)CO)CO)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70821163
Record name (3,4,5-Trimethoxy-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70821163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61052-39-9
Record name (3,4,5-Trimethoxy-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70821163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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